4-(Trifluoromethyl)cyclohexanamine

Description

The exact mass of the compound this compound is 167.09218387 g/mol and the complexity rating of the compound is 124. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

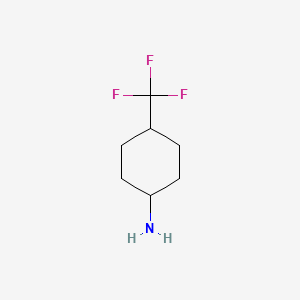

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBWLMWEQURJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974205, DTXSID201274050 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-70-6, 1073266-02-0, 1073266-01-9 | |

| Record name | 4-(Trifluoromethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)cyclohexanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and stereoisomeric considerations of 4-(Trifluoromethyl)cyclohexanamine, a key building block in modern medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability, bioavailability, and binding affinity, making this compound a valuable scaffold for the development of novel therapeutics and advanced materials.[1] This guide details a robust synthetic protocol via the catalytic hydrogenation of 4-(trifluoromethyl)aniline, explores the critical techniques for the characterization and differentiation of its cis and trans isomers, and discusses methods for their separation. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.

Introduction: The Significance of the Trifluoromethyl Cyclohexylamine Scaffold

The incorporation of fluorine and fluorinated motifs into organic molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties. It is a strong electron-withdrawing group, can increase lipophilicity, and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. When appended to a cyclohexyl scaffold, the CF₃ group creates a conformationally restricted, lipophilic amine that is of significant interest in pharmaceutical development.

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds, particularly those targeting neurological disorders.[1][2] Its structure allows for the exploration of chemical space in three dimensions, a key aspect of rational drug design. The presence of cis and trans stereoisomers adds another layer of complexity and opportunity, as the spatial orientation of the amine and trifluoromethyl groups can drastically alter the molecule's interaction with biological targets. This guide provides the necessary technical details to synthesize, characterize, and control the stereochemistry of this versatile building block.

Synthetic Strategies: Accessing the Core Scaffold

The most direct and industrially viable route to this compound is the catalytic hydrogenation of the aromatic ring of 4-(trifluoromethyl)aniline. This transformation effectively reduces the benzene ring to a cyclohexane ring while preserving the amine and trifluoromethyl functional groups.

Catalytic Hydrogenation of 4-(Trifluoromethyl)aniline

Catalytic hydrogenation is a heterogeneous process where hydrogen gas reacts with the substrate on the surface of a solid catalyst. For the hydrogenation of anilines, rhodium and ruthenium catalysts are particularly effective.

-

Choice of Catalyst : Rhodium-on-alumina (Rh/Al₂O₃) is a highly active and effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions. Ruthenium-based catalysts are also widely used and can offer different selectivity profiles. The choice of catalyst can influence the ratio of cis to trans isomers in the final product.

-

Reaction Conditions : The reaction is typically carried out in a high-pressure reactor (autoclave) under a hydrogen atmosphere. Key parameters that must be controlled include:

-

Pressure : Higher hydrogen pressures (e.g., 60-100 bar) increase the rate of reaction.

-

Temperature : Elevated temperatures (e.g., 100-160 °C) are required to achieve a reasonable reaction rate, but excessive temperatures can lead to side reactions.

-

Solvent : Solvents such as tetrahydrofuran (THF), methanol, or ethanol are commonly used.

-

Catalyst Loading : Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient.

-

The hydrogenation process is not always perfectly stereoselective and typically yields a mixture of cis and trans isomers. The final isomer ratio can be influenced by the catalyst, solvent, and reaction conditions.

References

stereoselective synthesis of 4-(Trifluoromethyl)cyclohexanamine isomers

An In-depth Technical Guide to the Stereoselective Synthesis of 4-(Trifluoromethyl)cyclohexanamine Isomers

Abstract

The this compound scaffold is a privileged motif in modern medicinal chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity to drug candidates.[1][2] Accessing specific stereoisomers—namely the cis and trans diastereomers, and their individual enantiomers—is critical, as biological activity is often confined to a single isomer. This guide provides an in-depth analysis of field-proven strategies for the stereocontrolled synthesis of these valuable building blocks. We will explore diastereoselective approaches commencing from 4-(trifluoromethyl)cyclohexanone and advance to state-of-the-art asymmetric methods, including catalytic hydrogenation, chiral auxiliary-based syntheses, and enzymatic resolutions. For each pathway, we will dissect the underlying principles of stereocontrol, provide detailed experimental protocols, and present comparative data to inform methodological selection for research and development professionals.

Introduction: The Strategic Importance of the 4-(Trifluoromethyl)cyclohexylamino Moiety

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their properties. In the context of the cyclohexylamine core, the CF₃ group's strong electron-withdrawing nature and steric bulk influence the conformation of the ring and the basicity of the amine, making it a valuable component in the design of pharmaceuticals and agrochemicals.[1][2] The spatial arrangement of the amine and trifluoromethyl groups, dictated by the cis or trans relationship and the absolute stereochemistry at the chiral centers (C1 and C4), is paramount. This guide focuses on the chemical strategies employed to navigate the synthetic challenges associated with establishing this precise three-dimensional architecture.

Foundational Strategy: Diastereoselective Synthesis from 4-(Trifluoromethyl)cyclohexanone

The most direct route to the isomeric mixture of this compound begins with the corresponding ketone, 4-(trifluoromethyl)cyclohexanone. The stereochemical outcome of the subsequent amine installation is governed by the principles of nucleophilic addition to a substituted cyclohexanone ring.

Thermodynamic vs. Kinetic Control in Ketone Reduction

The reduction of 4-(trifluoromethyl)cyclohexanone to the corresponding cyclohexanol is a critical first step in many synthetic sequences. The stereochemical outcome of this reduction dictates the final cis/trans ratio of the amine product. The trifluoromethyl group at the C4 position is sterically demanding and will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions.

-

Kinetic Control (Axial Attack): Small, unhindered reducing agents like sodium borohydride (NaBH₄) can approach from the less hindered axial face, leading to the formation of the cis-alcohol (equatorial hydroxyl group).

-

Thermodynamic Control (Equatorial Attack): Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), favor attack from the more sterically congested equatorial face. This pathway leads to the formation of the thermodynamically more stable trans-alcohol (axial hydroxyl group).

These alcohols can then be converted to the corresponding amines via activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

Reductive Amination: A Direct Approach

Direct reductive amination of 4-(trifluoromethyl)cyclohexanone offers a more atom-economical route. The stereoselectivity is determined by the reduction of the intermediate imine or enamine.

-

Catalytic Hydrogenation: Hydrogenation of the ketone in the presence of ammonia or an ammonium salt over catalysts like palladium on carbon (Pd/C) or Raney nickel often results in a mixture of cis and trans isomers.[3][4] The ratio is highly dependent on reaction conditions (pressure, temperature, solvent, and catalyst). Generally, this method favors the formation of the thermodynamically more stable trans-isomer.

-

Hydride Reductions: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) can effectively reduce the iminium ion formed in situ. The stereochemical outcome is influenced by the steric environment of the iminium intermediate.

Workflow: Diastereoselective Reductive Amination

Caption: General workflow for diastereoselective reductive amination.

Asymmetric Synthesis of Enantiomerically Pure Isomers

For pharmaceutical applications, accessing single enantiomers is often mandatory. This requires more sophisticated asymmetric strategies.

Rhodium-Catalyzed Asymmetric Hydrogenation

One of the most powerful methods for preparing chiral amines is the asymmetric hydrogenation of prochiral enamides or enamines.[5][6][7] This approach involves the synthesis of an enamide precursor from 4-(trifluoromethyl)cyclohexanone, followed by hydrogenation using a chiral rhodium catalyst.

The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands such as (R)-SDP, BICP, and derivatives of DuPHOS and BisP* have proven highly effective in similar transformations, often yielding products with excellent enantiomeric excess (ee).[5][6][7][8] The mechanism involves the coordination of the rhodium catalyst to the double bond of the enamide, followed by the stereoselective delivery of hydrogen.

Table 1: Representative Chiral Ligands for Rh-Catalyzed Asymmetric Hydrogenation of Enamides

| Ligand Family | Key Structural Feature | Typical Enantioselectivity |

| SDP | Spiro-diphosphine | 88–96% ee[5][8] |

| BICP | Bicyclic bisphosphine | High ee, insensitive to enamide geometry[6] |

| BisP | Atropisomeric bisphosphine | >99% ee for various substrates[7] |

| MiniPHOS | Ferrocene-based bisphosphine | High ee, though sometimes lower than BisP[7] |

Experimental Protocol: Asymmetric Hydrogenation of an Enamide Precursor

-

Enamide Synthesis: React 4-(trifluoromethyl)cyclohexanone with a primary amide (e.g., acetamide) under dehydrating conditions to form the corresponding N-acetyl enamine.

-

Catalyst Preparation: In an inert atmosphere glovebox, dissolve the chiral rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral bisphosphine ligand (e.g., (R)-SDP) in a degassed solvent like methanol or dichloromethane.

-

Hydrogenation: Place the enamide substrate in a high-pressure reactor. Add the catalyst solution via cannula. Purge the reactor with hydrogen gas and pressurize to the desired pressure (e.g., 10-50 atm).

-

Reaction Monitoring: Stir the reaction at a controlled temperature until complete conversion is observed (monitored by TLC or GC-MS).

-

Workup and Purification: Depressurize the reactor, remove the solvent under reduced pressure, and purify the resulting chiral amide by column chromatography.

-

Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield the free chiral amine.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective reaction.[9] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

A prominent example is the use of Ellman's tert-butanesulfinamide.[10] Condensation of (R)- or (S)-tert-butanesulfinamide with 4-(trifluoromethyl)cyclohexanone yields a chiral sulfinylimine. The subsequent reduction of the C=N double bond is highly diastereoselective, as the bulky tert-butylsulfinyl group shields one face of the imine, directing the hydride reagent to the opposite face.

Workflow: Chiral Auxiliary Approach

Caption: Synthesis of a single enantiomer using a chiral auxiliary.

Enzymatic and Biocatalytic Methods

Biocatalysis offers a green and highly selective alternative for producing chiral amines.

-

Enzymatic Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted amine.[11][12] While effective, the maximum theoretical yield for the desired enantiomer is 50%.

-

Asymmetric Synthesis with Transaminases (TAs): Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.[13][14][15] By using an engineered (R)- or (S)-selective transaminase, 4-(trifluoromethyl)cyclohexanone can be directly converted into the corresponding single enantiomer of the amine with very high enantiomeric excess. This approach is highly efficient and operates under mild, aqueous conditions.

Table 2: Comparison of Asymmetric Synthesis Strategies

| Method | Key Advantages | Key Considerations |

| Catalytic Hydrogenation | High efficiency and atom economy; excellent enantioselectivity achievable.[5][7] | Requires specialized high-pressure equipment; cost of precious metal catalysts and chiral ligands. |

| Chiral Auxiliary | Reliable and predictable stereocontrol; well-established methodology.[9][10] | Stoichiometric use of the auxiliary; requires additional protection/deprotection steps. |

| Enzymatic Resolution | High selectivity; mild reaction conditions.[11] | Maximum 50% theoretical yield; requires efficient separation of product and starting material. |

| Transaminase Synthesis | Direct conversion from ketone; extremely high enantioselectivity; environmentally benign.[13][14] | Requires screening to find a suitable enzyme; potential substrate/product inhibition. |

Conclusion and Outlook

The stereoselective synthesis of this compound isomers is a critical challenge with significant implications for drug discovery and development. The choice of synthetic strategy depends on the specific requirements of the project, including the desired stereoisomer, scale, cost, and available equipment.

Diastereoselective methods based on the reduction of 4-(trifluoromethyl)cyclohexanone provide straightforward access to cis/trans mixtures or enriched diastereomers. For the production of single enantiomers, rhodium-catalyzed asymmetric hydrogenation and chiral auxiliary-based approaches represent robust and scalable solutions. Looking forward, the continued development of engineered enzymes, particularly transaminases, promises to deliver more sustainable, efficient, and highly selective routes to these crucial chiral building blocks, further enabling the exploration of fluorinated chemical space in the pharmaceutical industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]

- 4. Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Trifluoromethyl)cyclohexanamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-(Trifluoromethyl)cyclohexanamine is a fluorinated cycloaliphatic amine that has garnered significant interest as a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of the trifluoromethyl (CF3) group, a key fluorine-containing moiety, imparts unique physicochemical properties to the cyclohexylamine scaffold. These properties, including increased metabolic stability, lipophilicity, and altered basicity, make this compound a valuable tool for researchers aiming to fine-tune the characteristics of target molecules.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and diverse applications of this compound, with a focus on its utility for professionals in drug discovery and development.

The compound exists as a mixture of cis- and trans- isomers, arising from the relative orientation of the amino and trifluoromethyl groups on the cyclohexane ring. The stereochemistry of these isomers plays a crucial role in their biological activity and physical properties, making stereoselective synthesis and separation key considerations in their application.

Physicochemical Properties: The Influence of the Trifluoromethyl Group

The trifluoromethyl group significantly influences the properties of the cyclohexylamine ring. Its strong electron-withdrawing nature lowers the basicity of the amine group compared to its non-fluorinated analog. This modulation of pKa can be critical in drug design for optimizing interactions with biological targets and improving pharmacokinetic profiles.

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties may vary slightly depending on the isomeric ratio (cis vs. trans).

| Property | Value | Source(s) |

| Molecular Formula | C7H12F3N | [2] |

| Molecular Weight | 167.18 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 71 °C @ 28 mmHg | [2][4] |

| Density | ~1.15 g/cm³ | [2] |

| Refractive Index (n20D) | ~1.4 | [2] |

| pKa (predicted) | ~10.29 | |

| LogP (predicted) | ~0.90 |

Stereochemistry: The Importance of cis and trans Isomers

The cyclohexane ring in this compound can adopt a chair conformation. The substituents, the amino group and the trifluoromethyl group, can be in either axial or equatorial positions. This gives rise to two geometric isomers: cis and trans.

In the cis-isomer , both substituents are on the same face of the ring (e.g., both equatorial or both axial). In the more stable chair conformation, it is expected that the larger trifluoromethyl group will preferentially occupy the equatorial position to minimize steric hindrance.

In the trans-isomer , the substituents are on opposite faces of the ring (one equatorial, one axial). The relative stability of the two possible chair conformations of the trans-isomer will depend on the energetic preference of the amino and trifluoromethyl groups for the equatorial position.

The differentiation and separation of these isomers are crucial as they can exhibit different biological activities and pharmacokinetic profiles.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, often starting from a precursor already containing the trifluoromethyl-substituted cyclohexane ring.

A Common Synthetic Pathway:

A prevalent method involves the reduction of 4-(trifluoromethyl)cyclohexanone oxime. This multi-step synthesis can be outlined as follows:

-

Oximation of the Ketone: 4-(Trifluoromethyl)cyclohexanone is reacted with hydroxylamine to form the corresponding oxime.

-

Reduction of the Oxime: The oxime is then reduced to the primary amine. Various reducing agents can be employed for this transformation, such as catalytic hydrogenation (e.g., using a nickel or palladium catalyst) or chemical reduction (e.g., with sodium borohydride and a nickel salt).

Synthesis of this compound.

Reactivity:

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group. It undergoes typical reactions of primary amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Salt Formation: Reaction with acids to form the corresponding ammonium salts.

The trifluoromethyl group is generally stable under these conditions, making it a robust functional group for further molecular elaboration.

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl group make this compound an attractive building block in medicinal chemistry. Its incorporation into drug candidates can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF3 group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

-

Increased Lipophilicity: The CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier.[3] This is particularly relevant for drugs targeting the central nervous system.[1][2]

-

Modulation of pKa: The electron-withdrawing nature of the CF3 group lowers the basicity of the amine, which can be crucial for optimizing drug-receptor interactions and improving oral bioavailability.

-

Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the cyclohexane ring and the overall shape of the molecule, which can be exploited to enhance binding to a biological target.

Workflow for Incorporating this compound in Drug Discovery:

References

A Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)cyclohexanamine Isomers

Introduction

4-(Trifluoromethyl)cyclohexanamine is a pivotal building block in modern medicinal and agricultural chemistry.[1][2] The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound exists as two distinct diastereomers: cis and trans. The spatial orientation of the amine (-NH₂) and trifluoromethyl groups imparts unique physicochemical properties to each isomer, making the ability to unambiguously differentiate them a critical step in chemical synthesis and drug development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and distinguish the cis and trans isomers of this compound. The focus is not merely on the data itself, but on the underlying stereochemical principles that give rise to distinct spectral signatures.

Part 1: Stereochemistry and Conformational Analysis

The key to differentiating the isomers lies in understanding their most stable three-dimensional structures. Cyclohexane rings adopt a low-energy chair conformation. Substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. Due to steric strain, bulky groups preferentially occupy the more stable equatorial position.

-

trans-4-(Trifluoromethyl)cyclohexanamine: In its most stable conformation, both the amine and the trifluoromethyl groups occupy equatorial positions (diequatorial). This arrangement minimizes steric interactions.

-

cis-4-(Trifluoromethyl)cyclohexanamine: In this isomer, one substituent must be axial while the other is equatorial. As the trifluoromethyl group is bulkier than the amine group, the most stable conformation features an equatorial -CF₃ group and an axial -NH₂ group.

This fundamental conformational difference is the primary driver of the variations observed in their NMR spectra.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing these isomers. The spatial arrangement of atoms results in unique chemical shifts (δ) and scalar coupling constants (J).

Workflow: NMR Sample Preparation and Analysis

The quality of NMR data is directly dependent on meticulous sample preparation.[3]

Protocol Details:

-

Sample Weighing: For a standard ¹H NMR spectrum, 5-25 mg of the amine is sufficient. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice. The selection of a deuterated solvent is critical to avoid large interfering signals from protons in the solvent itself.[4]

-

Filtration: The sample must be free of all particulate matter. The solution should be filtered through a small plug of glass wool or Kimwipe in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

-

Data Acquisition: Standard 1D spectra (¹H, ¹³C, ¹⁹F) are acquired. 2D experiments like COSY (Correlation Spectroscopy) can be used to confirm proton-proton connectivities.

¹H NMR Spectroscopy: The Power of Coupling Constants

The most telling differences appear in the signals for the protons attached to C1 (the carbon bearing the -NH₂) and C4 (the carbon bearing the -CF₃). The magnitude of the coupling constant (J) between adjacent protons is highly dependent on the dihedral angle between them, which is dictated by their axial or equatorial positions.

-

Axial-Axial (J_ax-ax): Large coupling, typically 8-13 Hz.

-

Axial-Equatorial (J_ax-eq): Small coupling, typically 2-5 Hz.

-

Equatorial-Equatorial (J_eq-eq): Small coupling, typically 2-5 Hz.

Interpretation:

-

trans-Isomer (H1-equatorial, H4-equatorial): The proton at C1 (H1) is equatorial. It will couple to the two adjacent axial protons and two adjacent equatorial protons at C2/C6. Its signal will appear as a multiplet with predominantly small J-values, resulting in a relatively narrow signal.

-

cis-Isomer (H1-axial, H4-equatorial): The proton at C1 (H1) is axial. It will couple to two adjacent axial protons (at C2/C6) and two adjacent equatorial protons. The presence of two large axial-axial couplings will result in a broad multiplet, often described as a "triplet of triplets," with a large width at half-height. This distinction in signal width for the H1 proton is a classic method for assigning cyclohexane stereochemistry.[6]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton | trans-Isomer (Predicted δ, Multiplicity, J) | cis-Isomer (Predicted δ, Multiplicity, J) | Rationale |

|---|---|---|---|

| **H1 (-CHNH₂) ** | ~2.8 ppm, narrow m | ~2.6 ppm, broad m (tt) | Equatorial H1 shows small Jax-eq/ Jeq-eq. Axial H1 shows large Jax-ax. |

| H4 (-CHCF₃) | ~2.1 ppm, broad m | ~2.3 ppm, broad m | The axial/equatorial position of neighboring groups influences the chemical environment. |

| Cyclohexyl H | 1.0 - 2.0 ppm, m | 1.0 - 2.0 ppm, m | Overlapping signals of the remaining eight cyclohexane protons. |

| -NH₂ | ~1.5 ppm, broad s | ~1.5 ppm, broad s | Broad signal due to quadrupolar relaxation and exchange; integrates to 2H. |

¹³C NMR Spectroscopy: The Influence of Fluorine

The key features in the ¹³C NMR spectrum are the C-F couplings. The strong electron-withdrawing CF₃ group causes the attached carbon (C4) to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Longer-range couplings to C3/C5 (²JCF) and C2/C6 (³JCF) are also observed, typically as quartets with smaller J-values.[7]

Interpretation:

-

The chemical shifts of the ring carbons will differ slightly between isomers due to stereoelectronic effects (e.g., the gamma-gauche effect), but the most reliable distinction comes from other NMR experiments.

-

The carbon bearing the CF₃ group (C4) will show a large one-bond coupling constant (¹JCF) of approximately 270-280 Hz.[1]

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (JCF in Hz) |

|---|---|---|

| **C1 (-CHNH₂) ** | ~50-55 | s |

| C2, C6 | ~30-35 | q (~3 Hz) |

| C3, C5 | ~25-30 | q (~25-30 Hz) |

| C4 (-CHCF₃) | ~40-45 | q (~270 Hz) |

| -CF₃ | ~125 | q (~275 Hz) |

¹⁹F NMR Spectroscopy: A Direct Probe

¹⁹F NMR is exceptionally useful as it directly observes the fluorine nuclei. With 100% natural abundance and high sensitivity, it provides a clean spectrum.[8] The chemical shift of the -CF₃ group will be slightly different for the cis and trans isomers due to the different magnetic environments of the axial vs. equatorial positions.

Interpretation:

-

A single signal (a multiplet) is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

This signal will be split by the proton on C4 (³JFH) and the two protons on C3/C5 (³JFH), likely resulting in a triplet of triplets.

-

The magnitude of these coupling constants will differ between the cis and trans isomers, providing another robust method for differentiation, analogous to what is seen in ¹H NMR.[6] The chemical shift itself can also be diagnostic.

Table 3: Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz)

| Isomer | Predicted δ (ppm, vs CFCl₃) | Predicted Multiplicity | Rationale |

|---|---|---|---|

| trans | ~ -70 to -75 | tt | Unique electronic environment for the equatorial -CF₃ group. |

| cis | ~ -70 to -75 (distinct from trans) | tt | The axial amine in the cis isomer alters the magnetic environment of the equatorial -CF₃ group compared to the trans isomer. |

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. While it is less powerful than NMR for distinguishing stereoisomers, it provides essential confirmation of the molecular structure.

Methodology: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are mounted in the spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Interpretation: Both isomers will show similar characteristic peaks.

-

N-H Stretch: Primary amines show two characteristic medium-intensity bands in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric stretching.

-

N-H Bend: A scissoring vibration typically appears around 1650-1580 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

C-F Stretch: The C-F bonds give rise to very strong, intense absorption bands in the fingerprint region, typically between 1350 and 1000 cm⁻¹. The presence of multiple C-F bonds in the CF₃ group results in a series of strong, complex bands in this region.

While the overall spectra will be very similar, minor differences in the peak shapes and positions within the fingerprint region (below 1500 cm⁻¹) may exist due to the different molecular symmetries of the cis and trans isomers.

Part 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile amines, and ionized, commonly by Electron Ionization (EI). The instrument then separates and detects the resulting ions based on their mass-to-charge (m/z) ratio.

Interpretation: The mass spectra of the cis and trans isomers are expected to be nearly identical, as the high energy of the ionization process typically erases stereochemical information.

-

Molecular Ion (M⁺): The molecular weight of C₇H₁₂F₃N is 167.17 g/mol . A peak at m/z = 167 should be observed. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

-

Key Fragments: Common fragmentation pathways for cyclohexylamines include:

-

Alpha-Cleavage: Loss of a radical from the carbon adjacent to the ring, leading to the formation of a stable iminium ion.

-

Loss of CF₃: Fragmentation involving the cleavage of the C-C bond, resulting in a peak corresponding to the loss of the trifluoromethyl group (M - 69).

-

Ring Fragmentation: Complex rearrangements and fragmentations of the cyclohexane ring.

-

Summary of Key Distinguishing Features

For drug development and quality control, a multi-faceted spectroscopic approach is essential. However, for the specific task of differentiating the cis and trans isomers of this compound, NMR spectroscopy is the definitive tool.

Table 4: Summary of Spectroscopic Differentiators

| Technique | Key Feature for Isomer Differentiation | trans-Isomer Signature | cis-Isomer Signature |

|---|---|---|---|

| ¹H NMR | Signal shape of H1 proton | Narrow multiplet | Broad multiplet (large J_ax-ax) |

| ¹³C NMR | Subtle chemical shift differences | - | - |

| ¹⁹F NMR | Chemical shift and coupling constants | Unique δ and J-values | Distinct δ and J-values from trans |

| IR | Fingerprint region | Minor differences | Minor differences |

| MS | Not suitable for differentiation | M⁺ at m/z 167 | M⁺ at m/z 167 |

By leveraging the predictable relationship between stereochemistry and NMR coupling constants, researchers can confidently assign the structure of each isomer, ensuring the correct material is carried forward in the synthesis of advanced materials and life-saving therapeutics.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. chemimpex.com [chemimpex.com]

- 3. organomation.com [organomation.com]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. biophysics.org [biophysics.org]

An In-depth Technical Guide to the Thermodynamic Stability of 4-(Trifluoromethyl)cyclohexanamine Conformers

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in medicinal chemistry and drug design. The 4-(trifluoromethyl)cyclohexanamine scaffold is of particular interest due to the unique and often desirable physicochemical properties imparted by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability and lipophilicity.[1][2] This guide provides a comprehensive analysis of the thermodynamic stability of the conformers of cis- and trans-4-(trifluoromethyl)cyclohexanamine. We will dissect the intricate balance of steric and electronic forces that govern the conformational equilibria, moving from foundational principles to the nuanced interactions specific to this molecule. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important chemical entity.

Foundational Principles: Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[3] In this conformation, substituents can occupy two distinct positions: axial (parallel to the principal C3 axis of the ring) or equatorial (extending from the "equator" of the ring). The thermodynamic preference for a substituent to occupy the equatorial position is driven by the avoidance of destabilizing steric interactions, most notably 1,3-diaxial interactions.[4] These are repulsive van der Waals forces between an axial substituent and the axial hydrogens located on the same face of the ring.

The energetic cost of placing a substituent in the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane.[5] A larger A-value signifies a stronger preference for the equatorial position and is generally correlated with the steric bulk of the substituent.[6]

Analysis of Individual Substituents: -CF₃ and -NH₂

To understand the disubstituted system, we must first appreciate the conformational preferences of the individual trifluoromethyl and amino groups.

| Substituent | A-Value (kcal/mol) | Key Characteristics |

| Trifluoromethyl (-CF₃) | ~2.4 - 2.5 | Highly electron-withdrawing, significant steric bulk comparable to an isopropyl group.[6][7] |

| Amino (-NH₂) | ~1.2 - 1.8 | Capable of acting as a hydrogen bond donor. Steric demand is less than -CF₃. The A-value can be influenced by H-bonding solvents.[8] |

The trifluoromethyl group possesses a substantial A-value, indicating a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. The amino group also prefers the equatorial position, though its steric demand is less pronounced.

Thermodynamic Stability of trans-4-(Trifluoromethyl)cyclohexanamine Isomers

The trans isomer can exist as two distinct chair conformers in equilibrium: a diequatorial conformer and a diaxial conformer.

Caption: Conformational equilibrium of trans-4-(Trifluoromethyl)cyclohexanamine.

-

Diequatorial Conformer (e,e): In this conformation, both the -CF₃ and -NH₂ groups occupy equatorial positions. This arrangement is the most thermodynamically stable as it completely avoids 1,3-diaxial interactions.[9]

-

Diaxial Conformer (a,a): Following a ring flip, both substituents are forced into axial positions. This conformer is significantly destabilized by two major steric clashes:

-

The axial -CF₃ group interacting with the axial hydrogens at C-2 and C-6.

-

The axial -NH₂ group interacting with the axial hydrogens at C-2 and C-6.

-

The total steric strain in the diaxial conformer can be approximated by the sum of the A-values of the two groups: ΔG° ≈ A(CF₃) + A(NH₂) ≈ 2.4 kcal/mol + 1.2 kcal/mol = 3.6 kcal/mol

This substantial energy difference dictates that the equilibrium will overwhelmingly favor the diequatorial conformer, making it the dominant species at room temperature.[10] For all practical purposes in drug design and receptor binding, the trans isomer can be considered to exist exclusively in the diequatorial conformation.

Thermodynamic Stability of cis-4-(Trifluoromethyl)cyclohexanamine Isomers

The conformational analysis of the cis isomer is more complex. In any chair conformation, one substituent must be axial while the other is equatorial. A ring flip interconverts these two conformers.

Caption: Conformational equilibrium of cis-4-(Trifluoromethyl)cyclohexanamine.

The relative stability of these two conformers is determined by which substituent incurs the greater penalty from being in the axial position.

-

Conformer A (CF₃-axial, NH₂-equatorial): The destabilization in this conformer is primarily due to the 1,3-diaxial interactions of the bulky trifluoromethyl group. The energetic cost is approximately equal to its A-value, ~2.4 kcal/mol.

-

Conformer B (CF₃-equatorial, NH₂-axial): Here, the destabilization arises from the axial amino group, with an energetic cost of ~1.2 kcal/mol.

Comparing the two, the conformer that places the sterically larger group (the -CF₃ group) in the equatorial position is more stable.[7] The energy difference between the two conformers is the difference between their A-values: ΔG° = A(CF₃) - A(NH₂) ≈ 2.4 kcal/mol - 1.2 kcal/mol = 1.2 kcal/mol

Therefore, for the cis isomer, the equilibrium favors the conformer with an equatorial -CF₃ group and an axial -NH₂ group. However, with an energy difference of only 1.2 kcal/mol, a significant population of the less stable conformer (axial -CF₃) will exist at room temperature.

The Potential Role of Intramolecular Hydrogen Bonding

A critical nuance in the analysis of the cis isomer is the potential for an intramolecular hydrogen bond (IHB). In the more stable conformer (equatorial -CF₃, axial -NH₂), the axial amino group's hydrogens are not suitably positioned to interact with the equatorial trifluoromethyl group.

However, in the less stable conformer (axial -CF₃, equatorial -NH₂), it is conceivable that a hydrogen bond could form between a hydrogen on the equatorial amino group and a fluorine atom of the axial trifluoromethyl group. While N-H···F hydrogen bonds are generally weak, their formation could provide a small degree of stabilization.[11] If present, this interaction would reduce the energy difference between the two conformers, thereby increasing the population of the conformer with the axial -CF₃ group. The presence and strength of such an IHB are highly dependent on the solvent environment.[12] In non-polar solvents, IHBs are more favored, whereas in polar, hydrogen-bonding solvents, intermolecular hydrogen bonds with the solvent will dominate.

Summary of Relative Stabilities

| Isomer | Conformer | Substituent Positions | Relative Steric Strain (kcal/mol) | Relative Stability |

| trans | Diequatorial | -CF₃ (eq), -NH₂ (eq) | 0 | Most Stable Overall |

| Diaxial | -CF₃ (ax), -NH₂ (ax) | ~3.6 | Least Stable Overall | |

| cis | Equatorial-Axial | -CF₃ (eq), -NH₂ (ax) | ~1.2 | Intermediate Stability |

| Axial-Equatorial | -CF₃ (ax), -NH₂ (eq) | ~2.4 | Less Stable (cis) |

Methodologies for Conformational Analysis

The determination of conformer populations and energy differences relies on a combination of computational and experimental techniques.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Principle: At room temperature, the chair-chair interconversion ("ring flip") is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. By lowering the temperature, this interconversion can be slowed down sufficiently to observe distinct signals for each conformer. The relative populations can be determined by integrating the signals corresponding to each conformer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a pure sample of the desired isomer (cis or trans) of this compound in a suitable low-freezing point solvent (e.g., deuterated methanol, CD₃OD, or a mixture like CD₂Cl₂/CHFCl₂).

-

Initial Spectrum: Acquire a standard ¹H, ¹³C, and ¹⁹F NMR spectrum at room temperature (e.g., 298 K) to serve as a reference.

-

Variable-Temperature (VT) Experiment: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).

-

Coalescence: Observe the broadening of the time-averaged signals as the temperature decreases. The temperature at which signals for a specific nucleus merge is the coalescence temperature, which can be used to calculate the energy barrier to ring inversion.

-

Low-Temperature Spectrum: Continue cooling until the signals for the individual conformers are sharp and well-resolved (the "slow-exchange regime"). This is often below -80 °C (193 K).

-

Signal Assignment and Integration: Assign the peaks to the respective conformers. For the cis isomer, ¹⁹F NMR is particularly useful, as the chemical shift of the -CF₃ group will be sensitive to its axial or equatorial environment. Integrate the corresponding signals for the major and minor conformers.

-

Equilibrium Constant (K) Calculation: The ratio of the integrals directly provides the equilibrium constant, K = [major conformer] / [minor conformer].

-

ΔG Calculation: Use the Gibbs free energy equation (ΔG = -RT ln K) to calculate the energy difference between the conformers at that specific temperature.

Caption: Experimental workflow for VT-NMR conformational analysis.

Computational Protocol: Quantum Chemical Calculations

Principle: Ab initio and Density Functional Theory (DFT) methods can be used to calculate the energies of different conformers in the gas phase or with a solvent model, providing a theoretical estimate of their relative thermodynamic stabilities.

Step-by-Step Methodology:

-

Structure Generation: Build the 3D structures of all relevant conformers (e.g., trans-diequatorial, trans-diaxial, cis-eq/ax, cis-ax/eq) using a molecular modeling program.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G(d) or larger basis set). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The output also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Extraction: Extract the electronic energies and the Gibbs free energy corrections from the output files.

-

Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the most stable conformer.

-

Solvent Modeling (Optional but Recommended): To improve accuracy, repeat the calculations using a continuum solvent model (e.g., Polarizable Continuum Model, PCM) that represents the solvent of interest. This is particularly important if hydrogen bonding is expected to play a significant role.

Implications for Drug Development

The distinct three-dimensional shapes and electrostatic potential surfaces of the cis and trans isomers of this compound have significant consequences for their use in drug development:

-

Receptor Binding: The rigid diequatorial conformation of the trans isomer presents its functional groups in a well-defined spatial orientation. This can lead to highly specific and potent interactions with a biological target. The cis isomer, existing as a mixture of two rapidly interconverting conformers, presents a more flexible and dynamic profile, which could be advantageous for binding to adaptable active sites but may also lead to a loss of binding entropy.

-

Physicochemical Properties: The overall dipole moment of the molecule differs between conformers. The diequatorial trans isomer will have its C-N and C-CF₃ bond dipoles in a roughly opposing orientation, potentially leading to a lower molecular dipole moment than the cis isomer, where the dipoles are oriented differently. This can affect properties like solubility, crystal packing, and membrane permeability.

-

Synthetic Strategy: The greater thermodynamic stability of the trans isomer is a key consideration in chemical synthesis.[13] Equilibration conditions will favor the formation of the trans product, which can be exploited to obtain the desired stereoisomer.

By understanding the fundamental principles of thermodynamic stability outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel therapeutic agents incorporating the this compound scaffold.

References

- 1. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. Disubstituted Cyclohexanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Influence of OH⋯N and NH⋯O inter- and intramolecular hydrogen bonds in the conformational equilibrium of some 1,3-disubstituted cyclohexanes through NMR spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

In-depth Technical Guide: Physicochemical Characterization of 4-(Trifluoromethyl)cyclohexanamine

Foreword: The Strategic Importance of Physicochemical Profiling

In modern drug discovery and development, a compound's success is fundamentally governed by its physicochemical properties. For a molecule like 4-(Trifluoromethyl)cyclohexanamine, a key building block in medicinal chemistry, a deep understanding of its solubility and acid-base chemistry (pKa) is not merely academic. It is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, optimizing formulation strategies, and ensuring the success of synthetic methodologies. Low solubility, for instance, can lead to unpredictable results in vitro and poor bioavailability in vivo, escalating development costs.[1][2][3]

This guide provides a comprehensive technical overview of the solubility and pKa of this compound. We will move beyond simple data reporting to explore the underlying chemical principles, provide field-tested experimental protocols for in-house validation, and discuss the practical implications of these parameters in a research and development context.

Molecular Overview and Theoretical Considerations

This compound is a saturated carbocyclic amine whose structure is defined by a cyclohexane ring, a primary amine (-NH2), and a trifluoromethyl (-CF3) group. The interplay between these components dictates its physicochemical behavior.

-

The Amine Group (-NH2): This is the basic center of the molecule. The lone pair of electrons on the nitrogen atom can accept a proton (H+), making the compound a Brønsted-Lowry base. The pKa value quantifies the strength of this basicity.

-

The Cyclohexyl Ring: This non-polar scaffold is a primary contributor to the molecule's lipophilicity (fat-solubility).

-

The Trifluoromethyl Group (-CF3): This group is a potent electron-withdrawer due to the high electronegativity of fluorine atoms.[4] Its presence has a profound impact on the molecule's properties. It significantly increases lipophilicity, a property crucial for membrane permeability.[4] Critically, it also reduces the basicity of the nearby amine group by inductively pulling electron density away from the nitrogen atom.[5] This effect makes the lone pair less available for protonation, resulting in a lower pKa compared to its non-fluorinated analog, cyclohexylamine (pKa ~10.6).

The equilibrium between the neutral (free base) and protonated (conjugate acid) forms is fundamental to the molecule's behavior in aqueous environments. This equilibrium, which is dictated by the Henderson-Hasselbalch equation, governs its solubility, membrane permeability, and interactions with biological targets.

Logical Flow: From Structure to Properties

Caption: Influence of molecular structure on physicochemical properties and their relevance in drug development.

Quantitative Physicochemical Data

Precise, experimentally-derived data is the cornerstone of chemical characterization. The following table summarizes the key physicochemical parameters for this compound.

| Parameter | Value | Method/Source | Comments |

| Molecular Formula | C7H12F3N | --- | [6][7] |

| Molecular Weight | 167.17 g/mol | --- | [6] |

| pKa | 10.29 ± 0.70 (Predicted) | ChemicalBook | The electron-withdrawing -CF3 group lowers the pKa relative to cyclohexylamine (~10.6). This value indicates it is a moderately strong base, predominantly protonated at physiological pH (7.4).[6] |

| Aqueous Solubility | pH-dependent | Shake-Flask Method | As a basic compound, solubility is lowest at high pH and increases significantly in acidic conditions where the more soluble protonated form dominates. |

| Boiling Point | 71°C at 28 mmHg | Experimental | [6][7] |

| Density | ~1.1 g/cm³ | Experimental | [8] |

| Appearance | Colorless to light yellow liquid | --- | [7] |

Note: Predicted values are derived from computational models and provide excellent estimates for initial assessment. However, for GMP applications or regulatory submissions, experimental verification is mandatory.

Experimental Protocols for In-House Verification

Trust in data is built upon the ability to independently verify it. The following protocols outline standard, reliable methods for determining the pKa and aqueous solubility of this compound in a laboratory setting.

Protocol: pKa Determination by Potentiometric Titration

Principle: This gold-standard method involves titrating a solution of the amine with a strong acid and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized (the half-equivalence point). This method is widely used for determining the dissociation constants of amines.[9][10]

Workflow: Potentiometric pKa Determination

Caption: Step-by-step workflow for determining pKa via potentiometric titration.

Detailed Steps:

-

Reagent & Equipment Preparation:

-

Calibrate a high-precision pH meter using at least two standard buffers.

-

Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

This compound sample.

-

Autotitrator or manual burette, magnetic stirrer, and a temperature-controlled vessel.

-

-

Sample Preparation:

-

Titration Procedure:

-

Place the sample solution in the vessel and maintain a constant temperature (e.g., 25 °C).

-

Begin stirring at a moderate, constant rate.

-

Immerse the calibrated pH electrode and the tip of the burette into the solution.

-

Begin adding the standardized HCl titrant in small, precise increments. Record the pH and the volume of titrant added after each increment has been allowed to fully mix and the pH reading has stabilized.[11]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

To precisely identify the equivalence point (the point of steepest inflection), calculate the first derivative of the curve (ΔpH/ΔV). The maximum value of the first derivative corresponds to the equivalence volume (Veq).

-

The half-equivalence point is located at Veq / 2. The pKa is the pH value on the titration curve corresponding to this volume.

-

Self-Validation & Trustworthiness: The quality of the titration curve is self-validating. A sharp, well-defined inflection point indicates a clean titration and an accurate pKa value. Using standardized reagents and a calibrated pH meter ensures traceability and reproducibility.

Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

Principle: This is the definitive method for determining thermodynamic solubility, which is crucial for lead optimization and formulation.[2][3] It involves creating a saturated solution by agitating an excess of the compound in a specific buffer until equilibrium is reached, followed by measuring the concentration of the dissolved solute.[12][13]

Workflow: Shake-Flask Solubility Assay

Caption: Standard procedure for determining thermodynamic aqueous solubility.

Detailed Steps:

-

Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 5.0, pH 7.4). A common choice is a phosphate buffer.[1]

-

Sample Preparation:

-

Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial to confirm a saturated solution was achieved.[13]

-

Include a blank (buffer only) and a set of calibration standards.

-

-

Equilibration:

-

Sample Processing:

-

Quantification:

Implications for Drug Development

-

Absorption & Bioavailability: With a predicted pKa of ~10.3, this compound will be almost entirely protonated and positively charged in the acidic environment of the stomach and upper intestine. This charged state enhances aqueous solubility, which can aid dissolution from a solid dosage form. However, passive diffusion across the lipid membranes of the intestinal epithelium requires the neutral, uncharged form. The fraction of this neutral form will be very low in the stomach but will increase as the compound travels to regions of higher pH in the lower gastrointestinal tract.

-

Formulation Development: The pH-dependent solubility is a key consideration for formulation. For intravenous formulations, the compound can be readily formulated as a salt (e.g., hydrochloride) in an aqueous solution at a pH well below its pKa to ensure complete dissolution and prevent precipitation upon injection.

-

Synthetic Chemistry & Material Science: This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[7] Its trifluoromethyl group can enhance the thermal and chemical stability of polymers, making it valuable for creating advanced materials.[14]

Conclusion

The physicochemical properties of this compound—specifically its moderate basicity and the lipophilicity imparted by the trifluoromethyl group—make it a versatile building block in medicinal chemistry and material science. The electron-withdrawing nature of the -CF3 group effectively modulates the amine's pKa, a feature that can be strategically exploited to fine-tune ADME properties. A thorough experimental determination of its pKa and solubility profile, using robust methods like potentiometric titration and the shake-flask technique, is an indispensable step in any research or development program. This foundational data empowers scientists to make informed decisions, from designing synthetic routes to developing effective and bioavailable drug products.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 58665-70-6 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | CAS#:58665-70-6 | Chemsrc [chemsrc.com]

- 9. uregina.scholaris.ca [uregina.scholaris.ca]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 4-(Trifluoromethyl)cyclohexanamine in Modern Medicinal Chemistry

Abstract: The strategic introduction of fluorine-containing moieties is a cornerstone of modern drug design, employed to fine-tune the physicochemical and pharmacokinetic properties of lead compounds. Among the privileged scaffolds, the 4-(trifluoromethyl)cyclohexyl group has emerged as a powerful three-dimensional building block. This document provides an in-depth guide for medicinal chemists on the rationale, applications, and practical protocols for utilizing 4-(Trifluoromethyl)cyclohexanamine. We will explore how this versatile amine leverages the unique electronic properties of the trifluoromethyl group and the conformational rigidity of the cyclohexane ring to enhance metabolic stability, modulate basicity, and improve membrane permeability, ultimately accelerating the development of safer and more efficacious therapeutic agents.

Part 1: The Scientific Rationale - Why this compound?

The utility of this compound stems from the synergistic combination of two key structural features: the trifluoromethyl (CF₃) group and the saturated cyclohexane ring.

-

The Trifluoromethyl Group's Influence: The CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity are critical for drug design.[1] Replacing a hydrogen or methyl group with a CF₃ group can significantly increase a molecule's metabolic stability by blocking sites of oxidative metabolism, as the carbon-fluorine bond is exceptionally strong.[1] This modification often leads to improved bioavailability and a longer plasma half-life.[1] Furthermore, the CF₃ group can enhance binding affinity to protein targets through favorable electrostatic and hydrophobic interactions.

-

The Cyclohexane Scaffold's Role: Unlike flat aromatic rings, the cyclohexane ring provides a three-dimensional, conformationally defined scaffold. This allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with the complex 3D architecture of biological targets. The use of a saturated ring can also improve the physicochemical properties of a drug candidate, often leading to better solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to its aromatic counterparts.

The combination of these features in this compound creates a building block that imparts metabolic stability, modulates the amine's basicity (pKa), and introduces a lipophilic, 3D element to a molecule. It is particularly valuable as a bioisosteric replacement for other common groups, such as tert-butyl or phenyl rings, offering a unique profile of steric bulk and electronic effects.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂F₃N | [2][3] |

| Molecular Weight | 167.18 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 71 °C @ 28 mmHg | [2][4] |

| Density | ~1.15 g/cm³ | [2][3] |

Part 2: Key Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and as a component in enzyme inhibitors.[2][4][5]

-

Enhancing Metabolic Stability: The primary application is to leverage the robust C-F bonds to block metabolic hotspots. Incorporating this moiety can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby improving a drug's half-life and oral bioavailability.[1][6]

-

Modulating Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes.[1] This is particularly advantageous for drugs targeting the central nervous system (CNS), where penetration of the blood-brain barrier is critical.[1]

-

Fine-Tuning Basicity (pKa): The potent electron-withdrawing effect of the CF₃ group lowers the basicity of the proximal amine. This is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, receptor binding, and off-target activities (e.g., hERG channel binding).

-

Exploring Chemical Space with 3D Scaffolds: Moving away from "flat" aromatic structures towards 3D saturated rings like cyclohexane is a key strategy to improve drug-likeness and develop novel intellectual property. This compound is an excellent tool for this, providing a defined stereochemical and conformational anchor for building more complex molecules.

One documented application is its use as a reactant in the preparation of 1H-benzimidazole-5-carboxamides, which act as therapeutic inhibitors of enzymes in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family.[4]

Visualization of Key Property Modifications

The following diagram illustrates the primary benefits conferred by the 4-(trifluoromethyl)cyclohexyl moiety.

Caption: Core features of this compound and their impact on drug properties.

Part 3: Experimental Protocols

The following protocols are generalized methodologies designed to be adapted by researchers. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines a common two-step approach starting from a commercially available cyclohexanone precursor. The first step involves the introduction of the CF₃ group, followed by reductive amination to form the target amine.

Step A: Nucleophilic Trifluoromethylation of 4-Substituted Cyclohexanone

-

Reactor Setup: Dry a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet in an oven at 120 °C. Assemble while hot and maintain under a positive pressure of dry nitrogen.

-

Reagent Preparation: To the flask, add anhydrous tetrahydrofuran (THF, 0.25 M). Cool the flask to 0 °C in an ice bath.

-

Trifluoromethylation: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.1 equivalents) to the stirred THF.[7][8] Then, add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, ~0.1 equivalents).

-

Substrate Addition: Slowly add a solution of 4-tert-butoxycarbonylcyclohexanone (1.0 equivalent) in THF to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or ¹⁹F NMR until the starting material is consumed.[7]

-

Work-up (Aqueous): Upon completion, carefully quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)cyclohexanol intermediate. This intermediate may be purified by column chromatography or used directly in the next step.

Step B: Reductive Amination to the Final Product

-

Reactor Setup: In a round-bottom flask, dissolve the crude 4-(trifluoromethyl)cyclohexanol intermediate from Step A in methanol (0.2 M).

-

Ammonia Source: Add a source of ammonia, such as ammonium acetate (5-10 equivalents) or a solution of ammonia in methanol.

-

Reducing Agent: Cool the mixture to 0 °C and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise. Caution: Cyanide gas may be evolved. Perform in a well-ventilated hood.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.

-

Work-up: Quench the reaction by adding 1 M NaOH until the pH is >10. Extract the product with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude amine by silica gel column chromatography using a gradient of methanol in dichloromethane containing 1% triethylamine to afford this compound.

Caption: Generalized workflow for the synthesis of this compound.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol describes the incorporation of this compound into a lead molecule via a standard amide bond formation.

-

Reagent Preparation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1 M).

-

Pre-activation: Add a coupling agent such as HATU (1.1 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes. This step generates the activated ester intermediate.

-

Amine Addition: Add a solution of this compound (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 equivalents).

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the formation of the amide product and consumption of the starting materials by LC-MS or TLC.

-

Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by silica gel column chromatography or preparative HPLC.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:58665-70-6 | Chemsrc [chemsrc.com]

- 4. This compound | 58665-70-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Strategic Integration of 4-(Trifluoromethyl)cyclohexanamine in Advanced Agrochemical Synthesis: Application Notes and Protocols